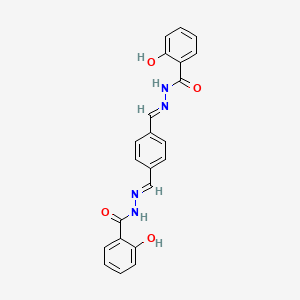
N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide
概要
説明
N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide is a hydrazone derivative belonging to the Schiff base family. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is characterized by the presence of an azomethine group (-NHN=CH-) and is synthesized through the condensation of 2-ethoxybenzaldehyde and 4-methoxybenzohydrazide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is the condensation of 2-ethoxybenzaldehyde with 4-methoxybenzohydrazide in the presence of a suitable catalyst.
Reaction Conditions: The reaction mixture is refluxed for several hours, typically ranging from 4 to 6 hours, to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide has been studied for various scientific research applications, including:
Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
Anticonvulsant Activity: It has shown potential as an anticonvulsant agent in various seizure models.
Antitumor Activity: Preliminary studies suggest that the compound may have anticancer properties, making it a candidate for further research in oncology.
Anti-inflammatory Activity: The compound has demonstrated anti-inflammatory effects in experimental models.
作用機序
The mechanism of action of N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits fungal cell membrane function.
Anticonvulsant Activity: It modulates neurotransmitter release and inhibits neuronal excitability.
Antitumor Activity: The compound induces apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
類似化合物との比較
N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide can be compared with other hydrazone derivatives, such as:
N’-(2-ethoxybenzylidene)isonicotinohydrazide: Similar in structure but with an isonicotinoyl group, exhibiting potent anticonvulsant activity.
N’-(2-fluorobenzylidene)isonicotinohydrazide: Contains a fluorine substituent, showing higher effectiveness against certain bacterial strains.
N’-(2-ethoxybenzylidene)decanohydrazide: Features a longer alkyl chain, which may influence its biological activity.
Conclusion
N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide is a versatile compound with significant potential in various scientific research applications. Its unique structure and diverse biological activities make it a valuable candidate for further investigation in medicinal chemistry and related fields.
特性
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-16-7-5-4-6-14(16)12-18-19-17(20)13-8-10-15(21-2)11-9-13/h4-12H,3H2,1-2H3,(H,19,20)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQPEBOYDBZSBK-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416333 | |
| Record name | AC1NSDAE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303084-22-2 | |
| Record name | AC1NSDAE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(2-ETHOXYBENZYLIDENE)-4-METHOXYBENZOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B3840263.png)
![3-iodo-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3840269.png)
![1-[(E)-anthracen-9-ylmethylideneamino]tetrazol-5-amine](/img/structure/B3840276.png)


![2-propoxybenzaldehyde {4-[(2-propoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B3840297.png)
![2-{[(4-Chlorophenyl)carbamoyl]amino}benzamide](/img/structure/B3840299.png)


![4-OXO-4-[2-(2-PHENYL-1-ETHYNYL)ANILINO]BUTANOIC ACID](/img/structure/B3840313.png)
![benzaldehyde [4-(benzylideneamino)-4H-1,2,4-triazol-3-yl]hydrazone](/img/structure/B3840326.png)


![2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE](/img/structure/B3840339.png)
